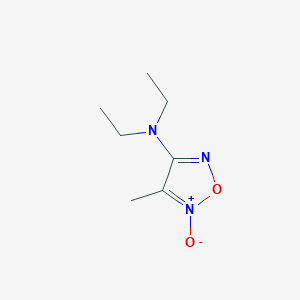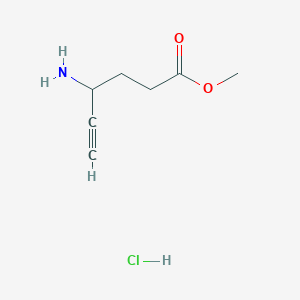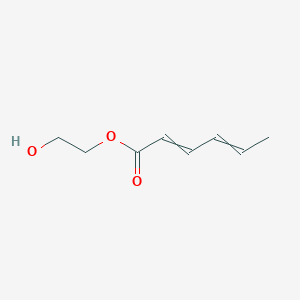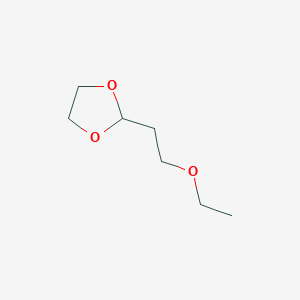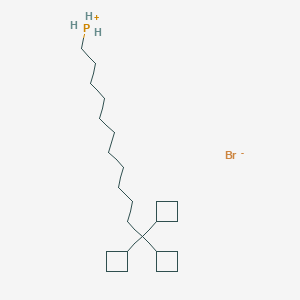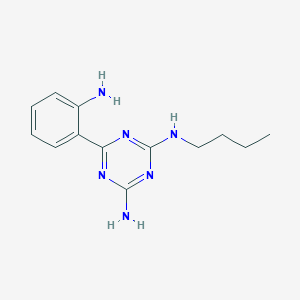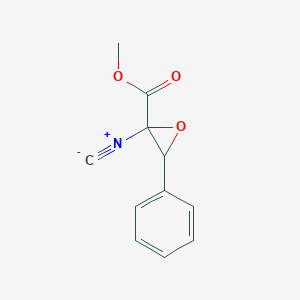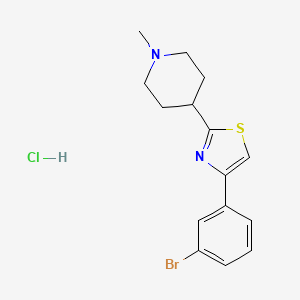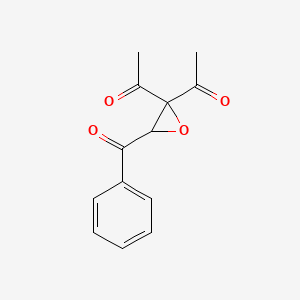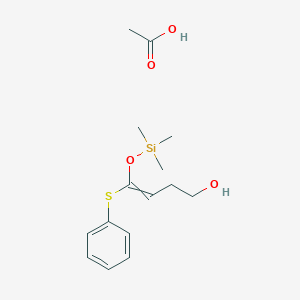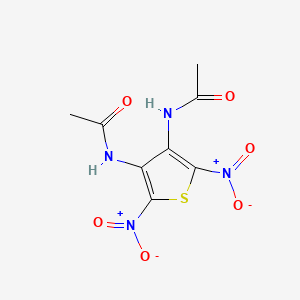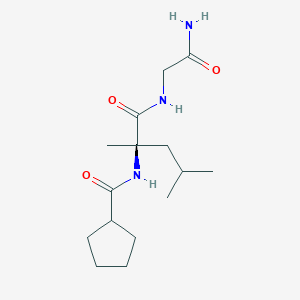
N-(Cyclopentanecarbonyl)-2-methyl-D-leucylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclopentanecarbonyl)-2-methyl-D-leucylglycinamide is a synthetic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a cyclopentanecarbonyl group attached to a 2-methyl-D-leucylglycinamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopentanecarbonyl)-2-methyl-D-leucylglycinamide typically involves the following steps:
Formation of Cyclopentanecarbonyl Chloride: Cyclopentanecarboxylic acid is reacted with thionyl chloride to form cyclopentanecarbonyl chloride.
Coupling with 2-Methyl-D-leucine: The cyclopentanecarbonyl chloride is then reacted with 2-methyl-D-leucine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.
Formation of Glycinamide: The final step involves the reaction of the intermediate with glycinamide under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopentanecarbonyl)-2-methyl-D-leucylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(Cyclopentanecarbonyl)-2-methyl-D-leucylglycinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-(Cyclopentanecarbonyl)-2-methyl-D-leucylglycinamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclopentanecarbonyl)-L-leucylglycinamide
- N-(Cyclopentanecarbonyl)-2-methyl-L-leucylglycinamide
- N-(Cyclopentanecarbonyl)-D-leucylglycinamide
Uniqueness
N-(Cyclopentanecarbonyl)-2-methyl-D-leucylglycinamide is unique due to the presence of the 2-methyl-D-leucine moiety, which imparts specific stereochemical and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and biological activity.
Properties
CAS No. |
90104-11-3 |
|---|---|
Molecular Formula |
C15H27N3O3 |
Molecular Weight |
297.39 g/mol |
IUPAC Name |
N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-2,4-dimethyl-1-oxopentan-2-yl]cyclopentanecarboxamide |
InChI |
InChI=1S/C15H27N3O3/c1-10(2)8-15(3,14(21)17-9-12(16)19)18-13(20)11-6-4-5-7-11/h10-11H,4-9H2,1-3H3,(H2,16,19)(H,17,21)(H,18,20)/t15-/m1/s1 |
InChI Key |
PIYLRVWDAXUMPJ-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)C[C@](C)(C(=O)NCC(=O)N)NC(=O)C1CCCC1 |
Canonical SMILES |
CC(C)CC(C)(C(=O)NCC(=O)N)NC(=O)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)
![N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea](/img/structure/B14383315.png)
![1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one](/img/structure/B14383319.png)
